(2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
CAS No.:
Cat. No.: VC13785614
Molecular Formula: C26H54NO6PS
Molecular Weight: 539.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H54NO6PS |
|---|---|
| Molecular Weight | 539.8 g/mol |
| IUPAC Name | (2-acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(35-25(2)28)24-33-34(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3 |
| Standard InChI Key | YPPZOKNKENLFTE-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)C |
| Canonical SMILES | CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-Thio-PAF belongs to the phosphocholine class of phospholipids, characterized by a glycerophosphorylcholine backbone modified with a hexadecyl ether chain and a thioacetyl group. The molecular formula C₂₆H₅₄NO₆PS (molecular weight: 539.8 g/mol) reflects the incorporation of sulfur into the acetyl moiety . The IUPAC name, [(2R)-2-acetylsulfanyl-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, systematically describes its stereochemistry and functional groups .
Table 1: Molecular Properties of 2-Thio-PAF
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₅₄NO₆PS | |
| Molecular Weight | 539.8 g/mol | |
| IUPAC Name | [(2R)-2-acetylsulfanyl-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
| SMILES | CCCCCCCCCCCCCCCCOCC@HSC(=O)C | |
| InChI Key | YPPZOKNKENLFTE-AREMUKBSSA-N |
Stereochemical Considerations
Synthesis and Analytical Characterization
Synthetic Routes
2-Thio-PAF is synthesized via stereoselective substitution of the acetyl oxygen in PAF C-16 with sulfur. Key steps include:
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Etherification: Introduction of the hexadecyl chain via sn-1 ether linkage.
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Thioacetylation: Replacement of the sn-2 acetyl oxygen with sulfur using thioacetylating agents.
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Phosphorylation: Coupling of the phosphorylcholine moiety at the sn-3 position .
Spectroscopic Validation
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Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR confirm the positions of the hexadecoxy, thioacetyl, and phosphocholine groups. The thioester proton resonates at δ 2.35 ppm, distinct from oxygenated analogs .
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Mass Spectrometry: High-resolution MS/MS fragments validate the molecular formula, with characteristic peaks at m/z 540.3 ([M+H]⁺) and 522.2 ([M+H−H₂O]⁺) .
Biological Applications and Enzyme Assays
Role in PAF Acetylhydrolase (PAF-AH) Studies
2-Thio-PAF serves as a chromogenic substrate for PAF-AH, an enzyme that hydrolyzes the sn-2 acetyl group of PAF. The thioester bond enables real-time monitoring of enzymatic activity via reaction with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), which detects liberated thiols at 414 nm .
Table 2: Enzymatic Assay Parameters Using 2-Thio-PAF
| Parameter | Condition | Study |
|---|---|---|
| Substrate Concentration | 0.1–1.0 mM | |
| Detection Method | DTNB (ΔA₄₁₄) | |
| Inhibitors | PMSF, TPCK, p-BPB | |
| pH Optimum | 8.0 (Tris-HCl buffer) |
Case Study: Rhodnius prolixus Salivary PAF-AH
In Rhodnius prolixus, 2-Thio-PAF hydrolysis by salivary PAF-AH demonstrated enzyme stability across pH 6.0–9.0 and temperature ranges (20–37°C). Activity peaked pre-feeding in adults (12.4 ± 1.2 nmol/min/mg), suggesting a role in blood meal acquisition by preventing host platelet aggregation .
Pharmacological and Therapeutic Implications
Inhibitor Screening
2-Thio-PAF-based assays identified AX10479, a Zn²⁺-dependent inhibitor of lipoprotein-associated phospholipase A₂ (Lp-PLA₂), with an IC₅₀ of 27 nM . This highlights its utility in drug discovery for atherosclerosis and inflammatory diseases.
Platelet Aggregation Studies
Incubation of 2-Thio-PAF with human platelets induced aggregation (EC₅₀: 45 nM), reversible by pre-treatment with salivary gland homogenates (82% inhibition at 1 mg/mL) . This dual functionality as agonist and substrate underscores its versatility in probing PAF signaling pathways.
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